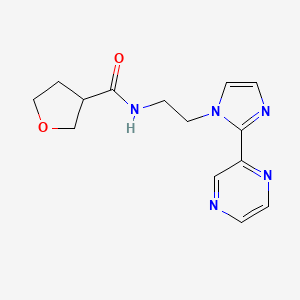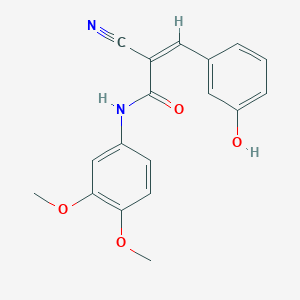
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups including an amide, a thiadiazole ring, and a furan ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, while the thiadiazole ring could undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include mass spectrometry to determine the molecular weight , and various spectroscopic methods to analyze the compound’s structure and reactivity .Scientific Research Applications
Antimicrobial and Antibacterial Applications
The furan and thiadiazole moieties are known for their antimicrobial properties. Research indicates that derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, which share structural similarities with the compound , have been synthesized and evaluated for their antibacterial activities . These compounds have shown promising results against standard and clinical strains of bacteria, highlighting the potential of our compound as a candidate for developing new antibacterial agents.
Antimycobacterial Activity
Continuing from its antimicrobial potential, the compound has also shown promise in antituberculosis research. Derivatives have been screened for their activity against mycobacteria, which cause tuberculosis . The presence of the furan-2-ylmethyl group is significant in this regard, as it has been associated with inhibitory effects on the growth of mycobacterial strains.
Cytotoxicity Evaluation
The evaluation of cytotoxicity against human cancer cell lines is a crucial step in drug development. The compound’s derivatives have been tested using the MTT method and found to be noncytotoxic against normal cell lines while exhibiting potential cytotoxic effects against cancer cells . This dual behavior is essential for a compound to be considered as a therapeutic agent.
Pharmacological Predictions
In silico pharmacological predictions are part of the initial stages of drug discovery. The compound’s structure allows for computational modeling and simulation to predict its interaction with biological targets . This application is vital for understanding the compound’s potential efficacy before proceeding to in vitro and in vivo testing.
Crystal Structure Analysis
The compound’s ability to form crystals makes it suitable for X-ray diffraction experiments, which are fundamental for determining the three-dimensional structure of molecules . This information is critical for understanding the compound’s chemical behavior and interactions with other molecules.
Development of Antimicrobial Resistance
The ongoing battle against antimicrobial resistance highlights the need for new compounds that can overcome resistant strains of microorganisms. The compound’s unique structure could provide a new mechanism of action that is not easily countered by existing resistance mechanisms .
Future Directions
The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as the results of biological testing. For example, if the compound shows promising activity against cancer cells, it could be further developed and studied as a potential anticancer drug .
Mechanism of Action
Target of Action
Similar compounds have been shown to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
It is suggested that the compound may interact with its targets in a manner similar to other egfr inhibitors . EGFR inhibitors typically work by binding to the adenosine triphosphate (ATP) binding site of the receptor. This prevents the activation of the receptor and subsequent signal transduction pathways, thereby inhibiting cell proliferation and inducing apoptosis .
Biochemical Pathways
The compound’s interaction with EGFR would affect several downstream biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and differentiation . Inhibition of these pathways can lead to reduced tumor growth and proliferation.
Pharmacokinetics
Similar compounds have been shown to have good admet properties , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action would likely be a reduction in cell proliferation and an increase in apoptosis, particularly in cells that overexpress EGFR . This could potentially lead to a decrease in tumor size and growth rate.
properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3S3/c1-7-10(25-19-16-7)11(21)15-12-17-18-13(24-12)23-6-9(20)14-5-8-3-2-4-22-8/h2-4H,5-6H2,1H3,(H,14,20)(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTAHJYGLIBUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

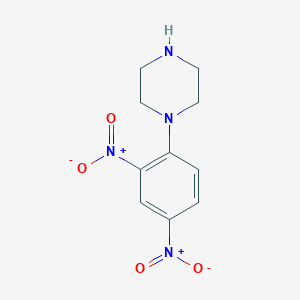
![N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2878000.png)

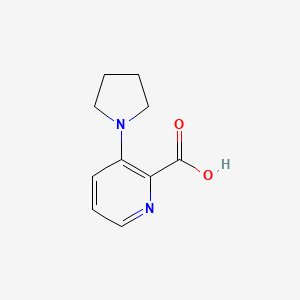
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2878003.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2878004.png)
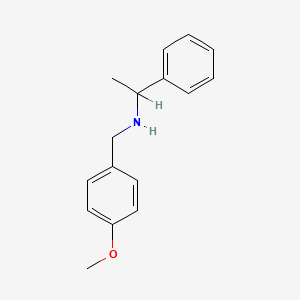
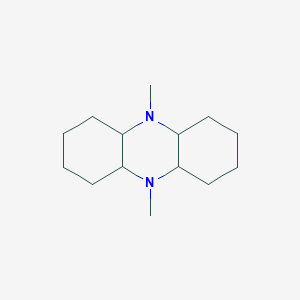
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2878014.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2878015.png)
![2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2878017.png)
![2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878018.png)
